

Spectroscopic Profile of (-)-Phenylglycinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Phenylglycinol

Cat. No.: B122099

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound **(-)-Phenylglycinol**, also known as (R)-(-)-2-Phenylglycinol. The information presented herein is essential for the identification, characterization, and quality control of this important building block in pharmaceutical synthesis. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(-)-Phenylglycinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.38 - 7.25	m	-	5H	C ₆ H ₅
4.11	dd	7.9, 4.2	1H	CH-NH ₂
3.70	dd	11.1, 4.2	1H	CH ₂ -OH (one proton)
3.56	dd	11.1, 7.9	1H	CH ₂ -OH (one proton)
2.15	br s	-	3H	NH ₂ , OH

Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
142.1	C (Aromatic, C1')
128.4	CH (Aromatic, C3'/C5')
127.4	CH (Aromatic, C4')
126.4	CH (Aromatic, C2'/C6')
68.3	CH ₂ -OH
58.4	CH-NH ₂

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3370 - 3290	Strong, Broad	O-H, N-H stretching
3060, 3030	Medium	C-H stretching (aromatic)
2930, 2870	Medium	C-H stretching (aliphatic)
1600, 1495, 1455	Medium to Strong	C=C stretching (aromatic ring)
1060	Strong	C-O stretching
760, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
137	5	[M] ⁺ (Molecular Ion)
107	100	[M - CH ₂ OH] ⁺
106	95	[M - CH ₂ OH - H] ⁺
79	40	[C ₆ H ₅ N] ⁺
77	35	[C ₆ H ₅] ⁺
30	60	[CH ₂ NH ₂] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy

1. Sample Preparation:

- Approximately 10-20 mg of **(-)-Phenylglycinol** was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- The solution was transferred to a 5 mm NMR tube.

2. Data Acquisition:

- ^1H and ^{13}C NMR spectra were recorded on a 90 MHz NMR spectrometer.
- For ^1H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio, typically 16 or 32 scans.
- For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) were necessary due to the low natural abundance of the ^{13}C isotope. A proton-decoupled sequence was used to simplify the spectrum and enhance signal intensity.

3. Data Processing:

- The raw data (Free Induction Decay - FID) was Fourier transformed to obtain the frequency-domain spectrum.
- Phase and baseline corrections were applied to the spectrum.
- Chemical shifts were referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

FT-IR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- A small amount of **(-)-Phenylglycinol** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.

- The KBr pellet containing the sample was placed in the sample holder of the FT-IR spectrometer.
- The spectrum was recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

3. Data Processing:

- The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

1. Sample Introduction:

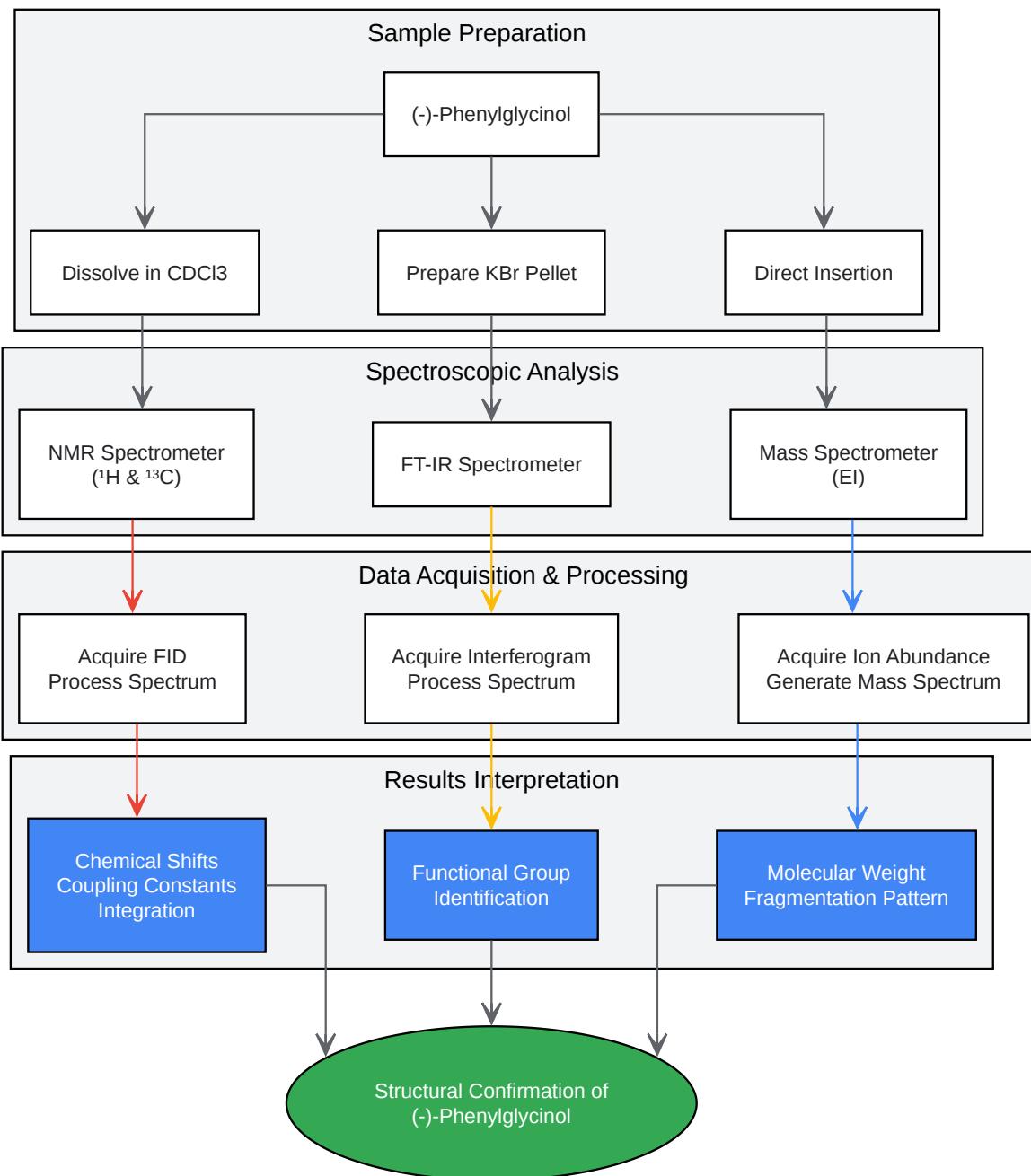
- A small amount of the **(-)-Phenylglycinol** sample was introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

2. Ionization:

- The sample was vaporized and then ionized using Electron Ionization (EI) with an electron beam energy of 70 eV.

3. Mass Analysis:

- The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.


4. Detection:

- The abundance of each ion was measured by an electron multiplier detector, and the data was plotted as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(-)-Phenylglycinol**.

Workflow for Spectroscopic Analysis of (-)-Phenylglycinol

[Click to download full resolution via product page](#)Caption: Logical workflow for the spectroscopic analysis of **(-)-Phenylglycinol**.

- To cite this document: BenchChem. [Spectroscopic Profile of (-)-Phenylglycinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122099#phenylglycinol-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com